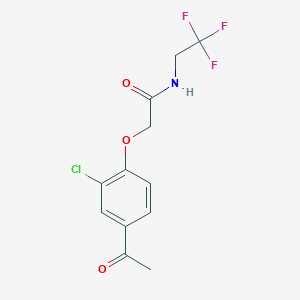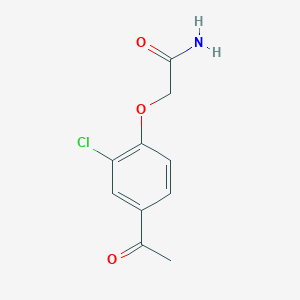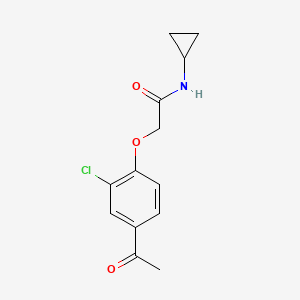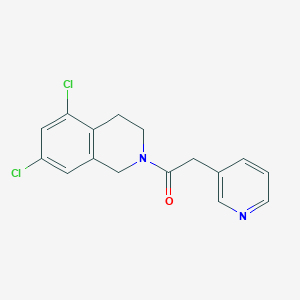![molecular formula C17H18N2O3 B7632235 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid, also known as MPPCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to have a significant impact on the central nervous system.
科学的研究の応用
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been widely studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have a significant impact on the central nervous system. Specifically, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid is known to act as an NMDA receptor antagonist, which means that it can block the activity of these receptors in the brain. This has led to a variety of potential applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid is related to its ability to block the activity of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. When activated, these receptors allow calcium ions to enter the cell, which triggers a variety of downstream signaling pathways. 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid acts as a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its activation. This results in a reduction in calcium influx and downstream signaling, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have a significant impact on neuronal function, including changes in synaptic plasticity, learning, and memory. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid for lab experiments is its ability to selectively block NMDA receptors. This allows researchers to study the role of these receptors in various physiological and pathological processes. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has a relatively long half-life, which makes it useful for long-term studies. However, there are also limitations to the use of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid in lab experiments. For example, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid. One area of interest is in the development of more selective NMDA receptor antagonists that can be used to target specific subtypes of these receptors. Additionally, there is interest in exploring the potential therapeutic applications of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the long-term effects of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid on neuronal function and exploring its potential applications as a research tool for studying synaptic plasticity and learning and memory.
合成法
The synthesis of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid involves a multi-step process that begins with the reaction of 2-methylbenzyl chloride with sodium cyanide to produce 2-methylbenzonitrile. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methylphenyl)acrylate. The final step involves the reaction of ethyl 2-(2-methylphenyl)acrylate with pyridine-4-carboxamide to produce 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid. The purity of the synthesized compound is typically confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-2-3-5-14(12)10-15(17(21)22)11-19-16(20)13-6-8-18-9-7-13/h2-9,15H,10-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUZSWULIKRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)